Conformational Free Energy Difference: Axial-Equatorial Equilibrium vs. 3-Phenylcyclohexanone Baseline
3-(4-Bromophenyl)cyclohexanone exhibits a measurable conformational free energy difference (ΔG°) for the axial-to-equatorial aryl group interconversion, quantified as -1.4 kcal/mol at 30 °C in benzene solution [1]. This value is derived from electric dipole moment measurements and provides a direct, quantitative descriptor of the compound's conformational preference relative to the axial aryl conformer. The unsubstituted analog 3-phenylcyclohexanone serves as the baseline comparator, establishing that the para-bromo substituent on the phenyl ring exerts a distinct electronic influence on the conformational equilibrium [1].
| Evidence Dimension | Conformational free energy change (ΔG°) for axial-to-equatorial aryl group interconversion |
|---|---|
| Target Compound Data | -1.4 kcal/mol |
| Comparator Or Baseline | Axial aryl conformer of the same compound (relative to equatorial conformer); unsubstituted 3-phenylcyclohexanone as class baseline |
| Quantified Difference | ΔG° = -1.4 kcal/mol (favoring equatorial arrangement at 30 °C in benzene) |
| Conditions | Electric dipole moment measurement in benzene solution at 30 °C |
Why This Matters
Conformational preference directly affects molecular recognition events in biological systems and crystallization behavior; this quantitative energy difference enables computational modelers and medicinal chemists to predict binding orientations with higher fidelity than using unsubstituted phenylcyclohexanone data.
- [1] Tetrahedron. Electric Dipole Moments of Some Substituted Cyclohexanones. DOI: 10.1016/s0040-4020(01)82830-1. View Source
